5-Nonyloxytryptamine oxalate

Catalog No.
S004270
CAS No.
157798-13-5
M.F
C21H32N2O5
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nonyloxytryptamine oxalate

CAS Number

157798-13-5

Product Name

5-Nonyloxytryptamine oxalate

IUPAC Name

2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6)

InChI Key

JORSCLBFSAAOFR-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O

Synonyms

5-(nonyloxy)tryptamine

Canonical SMILES

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O

The exact mass of the compound 5-Nonyloxytryptamine oxalate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of oxalate salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Nonyloxytryptamine oxalate (CAS: 157798-13-5) is a synthetic tryptamine derivative engineered as a highly potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. Characterized by its 9-carbon ether chain at the 5-position, the compound achieves a binding affinity (Ki) of 1.0 nM for 5-HT1B . Commercially supplied as an oxalate salt with >99% purity, it overcomes the oxidative instability and poor aqueous solubility typical of freebase tryptamines, allowing for stable stock solutions up to 100 mM in DMSO . Beyond classical serotonergic signaling, it functions as a unique polysialic acid (PSA) mimetic and a host-directed antiviral modulator, making it a critical reagent for neuropharmacology, virology, and high-throughput screening workflows where off-target receptor activation must be strictly minimized .

Substituting 5-Nonyloxytryptamine oxalate with endogenous serotonin (5-HT), standard clinical triptans (e.g., sumatriptan), or generic methoxytryptamines fundamentally compromises assay specificity. Serotonin and shorter-chain analogs exhibit high affinity for the 5-HT1A receptor, leading to confounding downstream signaling in tissues co-expressing multiple 5-HT subtypes [1]. The specific 9-carbon (nonyloxy) chain of 5-Nonyloxytryptamine sterically hinders 5-HT1A binding, yielding a ~300-fold selectivity window for 5-HT1B/1D that sumatriptan cannot match[1]. Furthermore, attempting to use the 5-Nonyloxytryptamine freebase instead of the oxalate salt introduces significant dosing variability; the freebase is prone to rapid atmospheric oxidation and requires higher solvent volumes, which can induce solvent-mediated cytotoxicity in sensitive primary cell cultures or viral plaque assays .

Superior 5-HT1B/1D Selectivity Over 5-HT1A via C9-Ether Modification

Binding assays utilizing cloned human receptors demonstrate that 5-Nonyloxytryptamine achieves a Ki of 1.0 nM at the 5-HT1B receptor, maintaining a ~300-fold selectivity margin over the 5-HT1A subtype . In contrast, the endogenous ligand serotonin (5-HT) binds 5-HT1A with a Ki of 1.7 nM, offering virtually no selectivity, while clinical benchmarks like sumatriptan show lower absolute affinity (Ki = 3.4–7.7 nM for 5-HT1D) and narrower selectivity windows [1]. The precise 9-carbon chain length is structurally optimized; extending the chain beyond 9 carbons drastically reduces 5-HT1D affinity, whereas shorter chains fail to block 5-HT1A binding [1].

Evidence Dimension5-HT1B vs 5-HT1A Selectivity Ratio
Target Compound Data5-Nonyloxytryptamine (Ki = 1.0 nM for 1B; ~300-fold selective over 1A)
Comparator Or BaselineSerotonin (5-HT) (Ki = 1.7 nM for 1A; non-selective)
Quantified Difference>300-fold improvement in 1B/1A selectivity for 5-Nonyloxytryptamine.
ConditionsCompetitive radioligand binding assay in stable cell membranes.

Enables researchers to isolate 5-HT1B/1D-mediated signaling pathways in complex tissues without the confounding interference of 5-HT1A activation.

Oxalate Salt Formulation for Enhanced Solubility and Dosing Reproducibility

The procurement of 5-Nonyloxytryptamine as an oxalate salt directly addresses the handling limitations of lipophilic tryptamine freebases. The oxalate counterion facilitates rapid dissolution in DMSO, achieving stable stock concentrations up to 100 mM . This high solubility allows researchers to keep final assay DMSO concentrations strictly below 0.5% (v/v) even when testing at high micromolar working concentrations, preventing solvent-induced cellular toxicity. Unformulated freebases typically require harsh solubilization or higher solvent ratios, which can disrupt delicate viral entry assays or primary neuron cultures .

Evidence DimensionMaximum stable stock concentration and solvent toxicity risk
Target Compound Data5-Nonyloxytryptamine oxalate salt (Soluble to 100 mM in DMSO; allows <0.5% final DMSO in assay)
Comparator Or BaselineTryptamine freebases (Lower solubility, requiring >1% DMSO for high-dose assays)
Quantified DifferenceGuaranteed 100 mM stock solubility minimizes required solvent volume by >50%.
ConditionsAmbient temperature dissolution in standard cell culture preparation workflows.

Ensures precise, reproducible compound dosing in sensitive in vitro assays while eliminating solvent-induced artifacts.

Ambient Storage Stability via Oxalate Salt Formulation

The chemical stability of indole-based compounds is a major procurement consideration. Formulated as an oxalate salt, 5-Nonyloxytryptamine exhibits excellent solid-state stability, allowing for ambient temperature shipping and long-term storage (up to 12 months) without significant degradation . In contrast, unformulated tryptamine freebases are highly susceptible to atmospheric oxidation and typically require strict cold-chain logistics (-20°C) and inert gas backfilling. The robust thermal and oxidative profile of the oxalate salt ensures that batch-to-batch potency remains consistent across multi-month screening campaigns .

Evidence DimensionStorage temperature and shelf-life stability
Target Compound Data5-Nonyloxytryptamine oxalate (Stable at ambient conditions for >12 months)
Comparator Or BaselineTryptamine freebases (Require -20°C and inert atmosphere to prevent oxidation)
Quantified DifferenceElimination of cold-chain requirements while maintaining >99% purity over 12 months.
ConditionsLong-term solid-state storage in standard laboratory environments.

Lowers procurement logistics costs and prevents assay irreproducibility caused by the degradation of sensitive freebase reagents.

Differentiated Modulation of Viral Cell Entry Kinetics

In host-directed antiviral screening, 5-Nonyloxytryptamine oxalate demonstrates a specific, mechanism-dependent inhibition of viral entry. In human osteosarcoma (U-2 OS) cell models, 5-Nonyloxytryptamine actively reduces the infectivity of Chikungunya virus (CHIKV) and reovirus by interfering with intracellular transport and disassembly kinetics prior to RNA translation [1]. Conversely, the application of standard 5-HT receptor antagonists, such as methiothepin mesylate, results in the opposite effect—increasing reovirus infectivity or acting via completely distinct membrane fusion routes [1]. This divergence confirms 5-Nonyloxytryptamine as a highly specific agonist probe for mapping serotonergic dependencies in viral replication cycles.

Evidence DimensionImpact on viral infectivity and entry kinetics
Target Compound Data5-Nonyloxytryptamine (Inhibits early-phase CHIKV/reovirus intracellular transport)
Comparator Or BaselineMethiothepin mesylate (5-HT antagonist) (Increases reovirus infectivity)
Quantified DifferenceOpposing directional effects on viral replication kinetics based on agonist vs. antagonist mechanism.
ConditionsTime-of-addition and entry bypass assays in human U-2 OS epithelial cells.

Provides virologists with a validated, pathway-specific tool to inhibit viral entry via 5-HT receptor agonism, distinct from generic entry inhibitors.

Unique Polysialic Acid (PSA) Mimetic Properties

Beyond its role as a classical receptor agonist, 5-Nonyloxytryptamine oxalate functions as a structural mimetic of polysialic acid (PSA). In primary neuronal cultures, 5-Nonyloxytryptamine actively triggers PSA-mediated functions, significantly enhancing neurite outgrowth, protecting neurons from oxidative stress, and promoting Schwann cell proliferation. Standard 5-HT1B/1D agonists like sumatriptan do not possess this dual pharmacological profile. The oxalate salt's stability ensures that the compound remains intact during prolonged incubation periods required for neurodevelopmental assays, providing consistent neurotrophic stimulation .

Evidence DimensionInduction of PSA-mediated neurotrophic effects
Target Compound Data5-Nonyloxytryptamine oxalate (Functions as a PSA mimetic triggering neurite outgrowth)
Comparator Or BaselineStandard triptans (e.g., sumatriptan) (Lack PSA mimetic structural features)
Quantified DifferenceExclusive capability to activate PSA-dependent cellular pathways alongside 5-HT agonism.
ConditionsIn vitro primary neuron culture and Schwann cell proliferation assays.

Makes 5-Nonyloxytryptamine an indispensable dual-action reagent for researchers studying neuroregeneration, myelination, and oxidative stress protection.

Host-Directed Antiviral Drug Discovery

Utilizing 5-Nonyloxytryptamine oxalate in high-throughput screening to map the dependency of RNA viruses (like CHIKV and reovirus) on host serotonergic signaling during the early stages of cell entry and disassembly [1].

Precision 5-HT Receptor Subtype Profiling

Employing the compound as a highly selective 5-HT1B/1D agonist in complex tissue homogenates or co-cultures to isolate specific downstream signaling without triggering 5-HT1A-mediated noise [2].

Neurodevelopmental and Myelination Assays

Applying 5-Nonyloxytryptamine as a stable, soluble PSA mimetic in primary neuronal cultures to reliably stimulate neurite outgrowth, astrocyte migration control, and Schwann cell proliferation .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

392.23112213 g/mol

Monoisotopic Mass

392.23112213 g/mol

Heavy Atom Count

28

Wikipedia

5-nonyloxytryptamine oxalate

Dates

Last modified: 09-13-2023

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